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Compound of Interest

Compound Name:
[(1H-imidazol-2-yl)(phenyl)methyl]

(methyl)amine

CAS No.: 1539246-51-9

Cat. No.: B2355656

Get Quote

Focus Molecule: (1R,5S,6r)-3-
oxabicyclo[3.1.0]hexan-6-amine (CAS 1539246-51-9)
[1]
Executive Summary
This guide details the integration of (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride

(CAS 1539246-51-9) into Fragment-Based Drug Discovery (FBDD) workflows. Unlike

traditional "flat" aromatic fragments, this bicyclic amine offers a high fraction of sp³ hybridized

carbons (Fsp³), providing superior solubility, defined exit vectors, and access to novel chemical

space. This document outlines protocols for library formatting, biophysical screening (STD-

NMR), and vector-based elaboration.

Compound Profile & Rationale
In modern FBDD, "escaping flatland" is critical to improving clinical success rates. Flat aromatic

compounds often suffer from poor solubility and non-specific binding. CAS 1539246-51-9
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represents a class of rigid, shapely fragments that maximize ligand efficiency (LE) while

minimizing molecular weight.

Physicochemical Properties
Property Value Significance in FBDD

Chemical Structure Bicyclic Ether/Amine
Rigid core reduces entropic

penalty upon binding.

Molecular Weight ~135.59 Da (HCl salt)

Ultra-low MW allows significant

room for "growing" the

fragment.

cLogP ~ -0.7 to 0.5

Hydrophilic nature ensures

high solubility in assay buffers

(PBS/DMSO).

Fsp³ Score 0.83 (5/6 carbons)

High 3D character correlates

with better clinical safety

profiles.

H-Bond Donors/Acceptors 1 (Donor), 2 (Acceptors)
The primary amine acts as a

critical "handle" for elaboration.

Stereochemistry (1R, 5S, 6r)

Defined chirality allows probing

of specific stereoselective

pockets.

Mechanistic Advantage: The cyclopropane ring fused to the tetrahydrofuran-like system creates

a "V-shape" geometry. This positions the amine handle at a distinct angle relative to the ether

oxygen, allowing the fragment to probe sub-pockets inaccessible to planar piperazines or

benzenes.

Workflow Overview
The following diagram illustrates the critical path for utilizing this fragment, from library QC to hit

validation.
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Figure 1: Critical path for processing high-Fsp³ fragments. Note the emphasis on QC before

screening due to the hygroscopic nature of amine salts.

Experimental Protocols
Protocol A: Stock Preparation & Quality Control
Rationale: Amine hydrochlorides are hygroscopic. Accurate concentration is vital for affinity

(Kd) estimation.

Weighing: Weigh ~10 mg of CAS 1539246-51-9 into a barcoded amber glass vial.

Solubilization: Dissolve in analytical grade d6-DMSO to achieve a nominal concentration of

100 mM.

Note: The HCl salt may require vortexing or mild sonication (30s) to fully dissolve.

QC Check (Essential): Acquire a 1D ¹H NMR spectrum.

Acceptance Criteria: Integration of the cyclopropyl protons (0.5–1.5 ppm) must match the

amine protons. Verify no water peak overlap that suggests degradation.

Storage: Store at -20°C under nitrogen. Avoid repeated freeze-thaw cycles to prevent salt

precipitation.

Protocol B: Ligand-Observed Screening (STD-NMR)
Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak

binders (Kd: 10 µM – 5 mM) typical of this fragment size.

Materials:
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Target Protein (20 µM final concentration).

Fragment Cocktail (containing CAS 1539246-51-9 at 200 µM).

Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O.

Step-by-Step Procedure:

Sample Prep: Mix protein and fragment pool (typically 5-8 non-overlapping fragments).

Ensure the fragment:protein ratio is 50:1 to 100:1 to drive saturation transfer.

Pulse Sequence: Use a standard STD sequence (e.g., stddiff on Bruker).

On-Resonance Irradiation: -0.5 ppm or 12 ppm (protein methyls or amides).

Off-Resonance Control: 30 ppm.

Saturation Time: 2.0 seconds (Gaussian train pulses).

Data Acquisition: Acquire 128–256 scans.

Analysis: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

Positive Hit: Signals corresponding to the bicyclic protons of CAS 1539246-51-9 appear in

the difference spectrum.

Epitope Mapping: Calculate the % STD effect for the cyclopropyl protons vs. the ether

protons to determine which part of the molecule faces the protein surface.

Protocol C: Fragment Elaboration (The "Grow" Strategy)
Rationale: The primary amine at position 6 is the "exit vector." It points away from the core,

allowing you to reach into adjacent pockets without disrupting the core binding mode.

Synthetic Pathway (Parallel Medicinal Chemistry):

Reaction: Amide Coupling.
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Reagents: CAS 1539246-51-9 (1 eq), R-COOH (1.2 eq), HATU (1.5 eq), DIPEA (3 eq),

DMF.

Procedure:

Mix reagents in a 96-well plate format.

Shake at RT for 16 hours.

Purify via prep-HPLC (mass-directed).

Design Strategy:

Vector A: Target lipophilic pockets using aromatic acids (e.g., benzoic acid derivatives).

Vector B: Target polar interactions using heteroaromatic acids (e.g., picolinic acid).

Structural Elaboration Logic
The following diagram visualizes how to utilize the vectors of CAS 1539246-51-9 during the

"Hit-to-Lead" phase.
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Figure 2: Vector analysis of the fragment. The amine provides the primary handle for chemical

elaboration, while the ether oxygen often anchors the fragment via hydrogen bonding.

References & Authority
The protocols and rationale above are grounded in established FBDD methodologies and

specific chemical properties of bicyclic amines.

Fragment Library Design (General FBDD):

Source: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."

Nature Reviews Drug Discovery (2016).

Relevance: Validates the shift toward high-Fsp³ fragments to improve solubility and

selectivity.

URL:

Chemical Identity & Vendor Data:

Source: PubChem Compound Summary for CID 57452014 (3-oxabicyclo[3.1.0]hexan-6-

amine).

Relevance: Confirms chemical structure, molecular weight, and identifiers.

URL:

3D Fragments in Drug Discovery:

Source: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to

Improving Clinical Success." Journal of Medicinal Chemistry (2009).

Relevance: Foundational paper establishing the correlation between Fsp³ fraction (like that

in CAS 1539246-51-9) and clinical success.

URL:
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Source: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer

Difference NMR Spectroscopy." Angewandte Chemie (1999).

Relevance: The core protocol used for screening this fragment.[1]

URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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